molecular formula C9H14N2 B067252 4-Methyl-3-propylpyridin-2-amine CAS No. 179555-34-1

4-Methyl-3-propylpyridin-2-amine

Cat. No.: B067252
CAS No.: 179555-34-1
M. Wt: 150.22 g/mol
InChI Key: VDDSEXZTYYRHRJ-UHFFFAOYSA-N
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Description

4-Methyl-3-propylpyridin-2-amine is a heterocyclic organic compound that belongs to the pyridine family Pyridines are six-membered aromatic rings containing one nitrogen atom This compound is characterized by a methyl group at the 4-position, a propyl group at the 3-position, and an amine group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-propylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-aminopyridine with appropriate alkyl halides. For instance, the reaction of 2-aminopyridine with 1-bromopropane and methyl iodide under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol or acetonitrile and a base like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to streamline the production .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-propylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-Methyl-3-propylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3-propylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-propylpyridin-2-amine is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-3-propylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-4-8-7(2)5-6-11-9(8)10/h5-6H,3-4H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDSEXZTYYRHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CN=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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